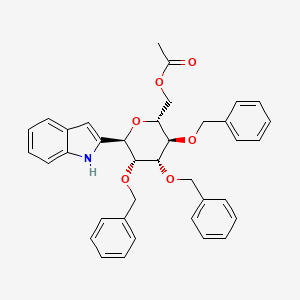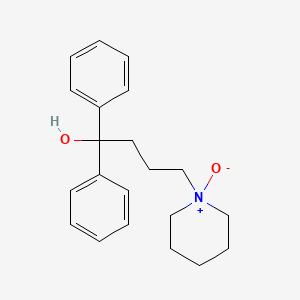
3,4-Dihydroxybutanoic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxybutanoic Acid Sodium Salt is a chemical compound with the molecular formula C4H9NaO4This compound is a normal human urinary metabolite and is excreted in increased concentrations in patients with succinic semialdehyde dehydrogenase deficiency . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dihydroxybutanoic Acid Sodium Salt can be achieved through several synthetic routes. One common method involves the oxidation of a glucose source containing 1,4-linked glucose as a substituent. The process uses an alkali metal hydroxide and hydrogen peroxide to convert the glucose source to 3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using glucose as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of hydrogen peroxide as the oxidizing agent and sodium hydroxide for neutralization are common practices in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxybutanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced to form different hydroxybutanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogenating agents, can be used for substitution reactions.
Major Products Formed
Reduction: Reduction can yield different hydroxybutanoic acid derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroxybutanoic Acid Sodium Salt has several applications in scientific research:
Medicine: Research is conducted to understand its potential therapeutic applications and its role in metabolic pathways.
Industry: It is used in the production of various chemical products, including lactones and furanones.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxybutanoic Acid Sodium Salt involves its role as a metabolite in human biochemistry. It is involved in metabolic pathways related to the degradation of carbohydrates. The compound acts as an intermediate in the conversion of glucose to other metabolites. Its molecular targets include enzymes involved in carbohydrate metabolism, such as succinic semialdehyde dehydrogenase .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxybutyric Acid: A similar compound with hydroxyl groups at positions 3 and 4.
2,3-Dihydroxybutanoic Acid: Another hydroxybutanoic acid derivative with hydroxyl groups at different positions.
Uniqueness
3,4-Dihydroxybutanoic Acid Sodium Salt is unique due to its specific hydroxylation pattern and its role as a urinary metabolite. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C4H7NaO4 |
|---|---|
Peso molecular |
142.09 g/mol |
Nombre IUPAC |
sodium;3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 |
Clave InChI |
NOWFAQVJTIYOTK-UHFFFAOYSA-M |
SMILES canónico |
C(C(CO)O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)





![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)

![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)

![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
